Cas no 742095-21-2 (1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine)

1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is a specialized sulfonamide-based compound featuring a piperazine core substituted with a phenylethenesulfonyl group and a pyridin-4-ylethyl moiety. Its unique structure combines aromatic and heterocyclic components, making it a versatile intermediate for pharmaceutical and chemical research. The compound's sulfonyl group enhances reactivity in nucleophilic substitution reactions, while the pyridine moiety contributes to potential coordination properties and solubility in polar solvents. This dual functionality allows for applications in drug discovery, particularly in the development of kinase inhibitors or receptor modulators. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, offering researchers a reliable building block for complex organic frameworks.
1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine structure
742095-21-2 structure
Product Name:1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
CAS No:742095-21-2
MF:C19H23N3O2S
MW:357.469823122025
CID:6024544
PubChem ID:2427464
Update Time:2025-08-03

1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • SR-01000050023
    • HMS1766I03
    • 1-(2-phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
    • 742095-21-2
    • EN300-26587283
    • SR-01000050023-1
    • Z46270497
    • 1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
    • Inchi: 1S/C19H23N3O2S/c23-25(24,17-9-18-4-2-1-3-5-18)22-15-13-21(14-16-22)12-8-19-6-10-20-11-7-19/h1-7,9-11,17H,8,12-16H2/b17-9+
    • InChI Key: CBZDGESFZSUQSV-RQZCQDPDSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CCC2C=CN=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 357.15109816g/mol
  • Monoisotopic Mass: 357.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.9Ų

1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587283-0.05g
1-(2-phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
742095-21-2 95.0%
0.05g
$212.0 2025-03-20

1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine Related Literature

Additional information on 1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine

1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine: A Comprehensive Overview

The compound 742095-21-2, also known as 1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperazine ring with a benzenesulfonyl group and a pyridine moiety. The integration of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of benzenesulfonyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The piperazine ring, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds, which is crucial for drug design. The presence of the pyridine moiety further adds to the molecule's versatility, as pyridine derivatives are widely used in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.

The synthesis of 1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine involves a multi-step process that requires precise control over reaction conditions. Researchers have recently developed optimized protocols that improve the yield and purity of the compound. These advancements have been documented in several peer-reviewed journals, emphasizing the importance of this compound in modern chemical synthesis.

In terms of pharmacological activity, this compound has shown promising results in preliminary studies. Its ability to inhibit certain enzymes and modulate cellular pathways suggests potential applications in the treatment of various diseases. For instance, recent research has explored its role in anti-inflammatory and anti-cancer therapies, where it has demonstrated significant activity in vitro.

The structural features of 742095-21-2 also make it an ideal candidate for further modification and exploration. By altering the substituents on the piperazine ring or the pyridine moiety, chemists can potentially develop derivatives with enhanced therapeutic properties. This approach aligns with current trends in drug discovery, which emphasize the importance of structural diversity and optimization.

Moreover, the compound's stability under various conditions has been thoroughly investigated. Studies have shown that it exhibits excellent thermal stability and resistance to hydrolysis, making it suitable for long-term storage and use in diverse chemical environments. These properties are particularly valuable in industrial settings where consistent performance is critical.

Looking ahead, the future of 1-(2-Phenylethenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine lies in its potential to contribute to innovative solutions in medicine and materials science. Ongoing research continues to uncover new insights into its functionality, paving the way for exciting developments in both academia and industry.

In conclusion, 742095-21-2 is a remarkable compound with a wealth of opportunities for further exploration and application. Its unique structure, coupled with its promising pharmacological properties, positions it as a key player in the advancement of modern chemistry and pharmacology.

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